2-溴-L-苯丙氨酸

描述

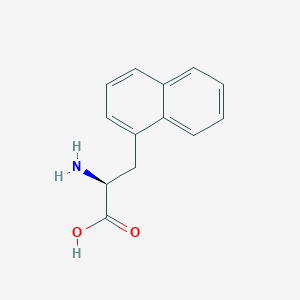

Molecular Structure Analysis

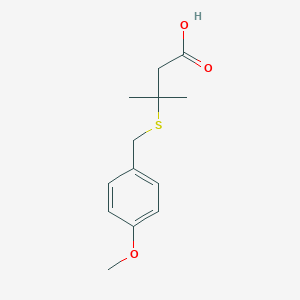

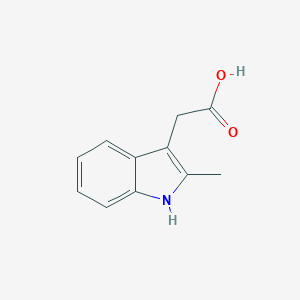

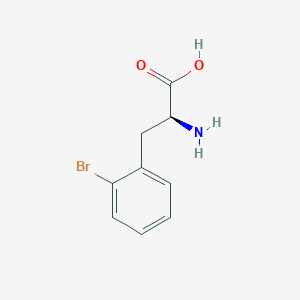

The molecular structure of 2-Bromo-L-Phenylalanine has been analyzed using various spectroscopic techniques . The geometrical parameters and energies were obtained from DFT/B3LYP method with 6–311++G (d,p) basis sets calculations .Physical And Chemical Properties Analysis

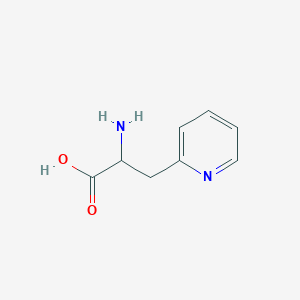

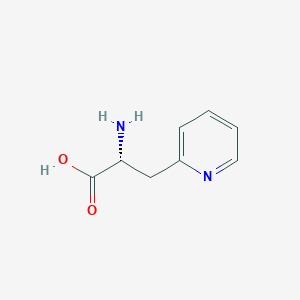

2-Bromo-L-Phenylalanine has a molecular weight of 244.085, a density of 1.6±0.1 g/cm3, and a boiling point of 363.2±32.0 °C at 760 mmHg . The molecular formula is C9H10BrNO2 .科学研究应用

Methods of Application : Recombinant Escherichia coli strains are engineered to increase the yield of L-Phenylalanine from glucose by optimizing the metabolic pathways and enhancing precursor availability .

Results/Outcomes : The engineered E. coli strain MPH-3 produced 19.24 g/L of L-Phenylalanine with a yield of 0.279 g/g glucose in fed-batch fermentation, which is one of the highest yields reported using glucose as the sole carbon source .

Methods of Application : The synthesis involves microbial fermentation processes that are optimized for higher yields of L-Phenylalanine, which is then used to produce aspartame .

Results/Outcomes : The optimization of enzymes in the shikimate pathway, such as AroA and AroL, led to a significant increase in the yield of phenylalanine, which is crucial for aspartame production .

Methods of Application : The compound is used in synthetic pathways involving nitration and protection strategies to create halogen-containing drugs .

Results/Outcomes : The synthesis methods have led to the development of new drugs approved by the FDA, highlighting the importance of halogens in medicinal chemistry .

Methods of Application : Isotopically labeled aromatic L-amino acids are synthesized using combined chemical and enzymatic methods for studying enzymatic reaction mechanisms .

Results/Outcomes : These labeled compounds are employed to characterize enzymatic reactions via kinetic and solvent isotope effects methods, providing insights into biochemical processes .

Methods of Application : Computational methods like Density Functional Theory (DFT) and spectroscopic analysis are used to study the compound’s structure and reactivity .

Results/Outcomes : The analyses provide detailed insights into the electronic properties and molecular interactions of 2-Bromo-L-Phenylalanine, which are crucial for its applications in synthesis .

Methods of Application : Fmoc-dipeptides comprising α-methyl-L-phenylalanine are used to create supramolecular nanostructures and hydrogels in aqueous media .

Results/Outcomes : The study found that the position and number of methyl groups significantly influence the morphology of the nanostructures and hydrogel formation ability .

Methods of Application : Rational design and saturation mutagenesis are employed to engineer PAL from Petroselinum crispum (PcPAL) to improve activity towards challenging substrates like 3,4-dimethoxy-L-phenylalanine or 3-bromo-4-methoxy-phenylalanine .

Results/Outcomes : The engineered PAL variants showed higher catalytic efficiency than their PcPAL homologues, indicating the potential for producing valuable phenylalanine derivatives .

Methods of Application : The study involved identifying and expressing PAL genes from the pear genome, followed by analyzing the enzyme characteristics and kinetics .

Results/Outcomes : The findings revealed that PAL is a key enzyme for lignin production, and understanding its expression and activity can help regulate lignin synthesis in plants .

Methods of Application : Chemists use this amino acid derivative in various coupling reactions, such as Suzuki-Miyaura cross-coupling, to synthesize target molecules with high precision .

Results/Outcomes : The use of 2-Bromo-L-Phenylalanine in these reactions has led to the development of novel compounds with potential therapeutic applications .

Methods of Application : Researchers incorporate this compound into the structure of nanoparticles to enhance their interaction with biological targets .

Results/Outcomes : The incorporation of 2-Bromo-L-Phenylalanine has shown to improve the stability and targeting efficiency of nanocarriers, leading to better drug delivery outcomes .

Methods of Application : Bioremediation strategies involve the use of microorganisms that can utilize 2-Bromo-L-Phenylalanine as a nutrient source, leading to the breakdown of harmful substances .

Results/Outcomes : This approach has shown promise in reducing the concentration of pollutants in contaminated sites, contributing to environmental cleanup efforts .

Methods of Application : High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to separate and quantify amino acids, including 2-Bromo-L-Phenylalanine .

Results/Outcomes : These analytical techniques provide accurate and reliable data on the amino acid profiles of biological and environmental samples, aiding in research and quality control .

Methods of Application : The compound is applied to crops to study its effects on plant growth and development, as well as its potential to control weed populations .

Results/Outcomes : Preliminary studies suggest that 2-Bromo-L-Phenylalanine can influence plant metabolic pathways, although its practical applications in agriculture are still under investigation .

Methods of Application : Polymerization techniques are adapted to include 2-Bromo-L-Phenylalanine, allowing for the creation of polymers with desired mechanical and chemical characteristics .

Results/Outcomes : The resulting materials exhibit unique features, such as enhanced durability or biocompatibility, making them suitable for various industrial applications .

安全和危害

未来方向

The future directions of 2-Bromo-L-Phenylalanine research could involve its use in the biosynthesis of valuable compounds. For instance, L-Phenylalanine, from which 2-Bromo-L-Phenylalanine is derived, has been used in the biosynthesis of 2-Phenylethanol via the Ehrlich pathway in Saccharomyces cerevisiae . Another study has reported the construction of a recombinant Escherichia coli that could produce a high yield of L-Phenylalanine from glucose .

属性

IUPAC Name |

(2S)-2-amino-3-(2-bromophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFVLNTLXEZDFHW-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70173694 | |

| Record name | 2-Bromophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-L-Phenylalanine | |

CAS RN |

1991-79-3, 42538-40-9 | |

| Record name | 2-Bromophenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001991793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-2-Bromophenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。